BHQ-10 carboxylic acid is a specialized chemical compound that belongs to the family of Black Hole Quenchers, which are widely utilized in biochemistry and molecular biology as non-fluorescent quenchers. The full chemical formula for BHQ-10 carboxylic acid is C27H24N6Na2O10S2, and it has a molecular weight of 702.63 g/mol. This compound appears as a dark red solid and is characterized by its water solubility, which enhances its utility in various biochemical applications, particularly in the labeling of nucleic acids and proteins .
BHQ-10 carboxylic acid exhibits an absorption maximum around 516 nm, making it effective in quenching fluorophores that emit light at similar wavelengths, such as fluorescein. Its ability to absorb light and prevent fluorescence is crucial in applications like fluorescence resonance energy transfer (FRET), where it can be used to enhance signal detection by reducing background noise .
The conjugation process involves the following steps:
BHQ-10 carboxylic acid has been shown to exhibit significant biological activity, particularly in the realm of molecular imaging and diagnostics. Its primary function is as a quencher in FRET applications, which allows for sensitive detection of biomolecular interactions. This property makes it invaluable in assays where precise quantification of nucleic acids or proteins is required.
Studies have indicated that BHQ-10 can effectively quench fluorescence from various fluorophores, thus enhancing the signal-to-noise ratio in experimental setups. Its use has been documented in various applications including genetic assays, pathogen detection, and cellular imaging .
The synthesis of BHQ-10 carboxylic acid typically involves straightforward organic chemistry techniques. One common method includes the derivatization of a precursor compound using specific reagents that introduce the carboxylic acid functional group while maintaining the structural integrity necessary for its quenching properties.
For example, one synthesis route may involve:
BHQ-10 carboxylic acid finds extensive applications across various fields:
Interaction studies involving BHQ-10 carboxylic acid focus on its ability to quench fluorescence from various donor molecules. These studies are crucial for understanding how effectively BHQ-10 can be incorporated into different assay formats without interfering with the target biomolecules.
Research has demonstrated that BHQ-10 effectively quenches fluorophores such as fluorescein and rhodamine derivatives when they are within close proximity (typically less than 10 nm), highlighting its utility in designing sensitive biosensors .
BHQ-10 carboxylic acid belongs to a broader class of Black Hole Quenchers, which includes other variants like BHQ-1, BHQ-2, and BHQ-3. Here’s a comparison highlighting its uniqueness:
Compound | Chemical Structure | Absorption Max (nm) | Key Features |
---|---|---|---|
BHQ-1 | C23H22N4O8S | 505 | First generation quencher; less water-soluble |
BHQ-2 | C25H24N6O8S | 510 | Improved solubility; broader application range |
BHQ-10 | C27H24N6Na2O10S2 | 516 | Highly soluble; effective for protein labeling |
BHQ-3 | C26H26N4O8S | 520 | Suitable for near-infrared applications |
BHQ-10's enhanced solubility and specific absorption characteristics make it particularly advantageous for applications requiring high sensitivity and specificity .
The development of BHQ dyes arose from limitations observed in early fluorescence-quenched probes. Initial systems, such as FAM-TAMRA dual-labeled probes, suffered from residual background fluorescence due to TAMRA’s native emission properties. This issue prompted the search for non-fluorescent "dark" quenchers capable of dissipating energy as heat rather than light. DABCYL, an early dark quencher, proved inadequate due to its narrow absorption range (maxima at 474 nm), which poorly overlapped with common reporter dyes like FAM and JOE.
In 2000, researchers introduced the BHQ series, which resolved these challenges through a polyaromatic-azo backbone modified with electron-donating and withdrawing substituents. This structural innovation produced dyes with tunable absorption spectra spanning 430–730 nm, enabling precise pairing with reporters across the visible spectrum. BHQ-10 carboxylic acid, a later addition to the series, distinguished itself through water solubility—a property critical for biological applications—and an absorption maximum at 516 nm, ideal for quenching cyanine dyes and Alexa Fluor 488.
BHQ-10 carboxylic acid is synthesized via a multi-step process involving azo coupling reactions to create its polyaromatic core, followed by sulfonation to enhance water solubility. The carboxylic acid functional group allows covalent conjugation to amine-containing biomolecules, such as antibodies and oligonucleotides, via carbodiimide crosslinkers. Comparative studies highlight its superiority over earlier BHQ variants in aqueous environments, where its solubility prevents aggregation and ensures consistent quenching efficiency.
Property | BHQ-0 | BHQ-1 | BHQ-2 | BHQ-3 | BHQ-10 (Carboxylic Acid) |
---|---|---|---|---|---|
Absorption Range (nm) | 430–520 | 480–580 | 560–670 | 620–730 | 480–550 |
Maximum Absorption (nm) | 493 | 534 | 615 | 685 | 516 |
Solubility | Organic | Organic | Organic | Organic | Water-soluble |
Primary Applications | qPCR | Multiplex assays | Near-IR imaging | Infrared probes | Cellular imaging, antibody labeling |
Data synthesized from
The core structure of BHQ-10 carboxylic acid features a polyaromatic-azo backbone, a defining trait of the BHQ series. This backbone consists of alternating aromatic rings connected by azo (-N=N-) linkages, which create an extended π-conjugated system [1] [2]. The azo group’s electron-deficient nature, combined with electron-donating and withdrawing substituents on the aromatic rings, broadens the compound’s absorption spectrum [1] [3]. For BHQ-10, specific substitutions optimize absorption in the 480–550 nm range, aligning it with blue and green fluorophores such as fluorescein and Rhodamine [3] [4].
The polyaromatic system’s rigidity minimizes non-radiative energy loss, enhancing its efficiency as a dark quencher. Unlike fluorescent quenchers like TAMRA, the BHQ-10 backbone exhibits no native fluorescence due to rapid internal conversion from excited states to ground states [1] [4]. This property eliminates background noise in assays such as quantitative PCR (qPCR) [3].
BHQ-10 carboxylic acid is distinguished by a terminal carboxylic acid group (-COOH), which facilitates covalent conjugation to amine-containing biomolecules (e.g., proteins, peptides, or oligonucleotides) [1] [4]. This functional group enables stable amide bond formation via carbodiimide-mediated coupling, ensuring precise labeling without disrupting the quencher’s electronic properties [4].
Additionally, the molecule incorporates sulfonate groups (-SO₃⁻) on the aromatic rings, which enhance water solubility and reduce non-specific interactions with hydrophobic biomolecules [4]. These groups ionize in aqueous solutions, creating a negatively charged surface that prevents aggregation and maintains colloidal stability [3] [4].
Table 1: Molecular Properties of BHQ-10 Carboxylic Acid
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₃H₂₁N₅Na₂O₈S₂ | [1] |
Molecular Weight | 605.55 g/mol | [1] |
Functional Groups | Carboxylic acid, sulfonate | [4] |
Azo Linkages | 1 | [2] |
BHQ-10 carboxylic acid exhibits a strong absorption band centered at 516 nm (λmax), with a molar extinction coefficient (ε) of 28,700 M⁻¹cm⁻¹ in phosphate-buffered saline (PBS) [1] [4]. This peak arises from π→π* transitions within the polyaromatic-azo system, modulated by electron-donating substituents that redshift the absorption relative to simpler azo dyes [3] [4]. The broad absorption spectrum (480–550 nm) allows BHQ-10 to quench fluorophores emitting in this range via Förster resonance energy transfer (FRET) and static quenching [1] [3].
Table 2: Spectroscopic Properties of BHQ-10 Carboxylic Acid
Parameter | Value | Source |
---|---|---|
λmax | 516 nm | [1] |
ε at λmax | 28,700 M⁻¹cm⁻¹ | [4] |
Quenching Range | 480–550 nm | [3] |
The water solubility of BHQ-10 carboxylic acid is attributed to its sulfonate and carboxylic acid groups, which ionize in aqueous media to form negatively charged species [1] [4]. At physiological pH (7.0–7.5), the sulfonate groups (-SO₃⁻) remain fully deprotonated, while the carboxylic acid (-COOH) partially dissociates to -COO⁻ [4]. These charges create a hydrophilic exterior that interacts strongly with water molecules, achieving solubility concentrations exceeding 10 mM in PBS [4].
This solubility is critical for bioconjugation applications, as it eliminates the need for organic co-solvents that could denature proteins or nucleic acids [3] [4]. Furthermore, the charged groups mitigate non-specific binding to hydrophobic regions of biomolecules, ensuring efficient quenching without interference [1] [3].
Solid-phase oligonucleotide synthesis represents the predominant methodology for incorporating Black Hole Quencher-10 carboxylic acid into nucleic acid sequences. This approach leverages the well-established phosphoramidite chemistry platform, which has been refined over decades to achieve exceptional coupling efficiencies and product purity [1] [2]. The solid-phase methodology offers distinct advantages over solution-phase conjugation, including automated synthesis capabilities, precise sequence control, and the ability to incorporate multiple modifications within a single oligonucleotide [3] [4].
The fundamental principle underlying solid-phase synthesis involves the stepwise assembly of nucleotides on a solid support matrix, typically controlled pore glass or macroporous polystyrene [4]. Black Hole Quencher-10 carboxylic acid can be incorporated at various positions throughout the oligonucleotide sequence, with the most common sites being the 5' terminus, 3' terminus, and internal positions through modified nucleotides [3]. The selection of incorporation site significantly influences both the synthetic approach and the resulting conjugate's properties.
For 5'-terminal incorporation, Black Hole Quencher-10 carboxylic acid is typically introduced using specialized phosphoramidite derivatives that contain the quencher moiety protected with appropriate blocking groups [1] [5]. These phosphoramidites are designed to be compatible with standard automated DNA synthesizers and can undergo the same detritylation, coupling, capping, and oxidation cycles that characterize conventional oligonucleotide synthesis [2]. The coupling efficiency for 5'-terminal Black Hole Quencher-10 incorporation typically ranges from 98-99%, which is comparable to standard nucleotide coupling reactions [1].
The 3'-terminal incorporation strategy employs controlled pore glass supports that have been pre-functionalized with Black Hole Quencher-10 carboxylic acid [1] [5]. This approach allows for direct synthesis of 3'-labeled oligonucleotides without requiring post-synthetic modification steps. The solid support preparation involves covalent attachment of the quencher to the glass matrix through stable linkages that can withstand the repeated chemical treatments encountered during oligonucleotide assembly [4].
Internal incorporation of Black Hole Quencher-10 carboxylic acid requires the use of modified nucleotide building blocks that contain the quencher moiety attached to the nucleobase or sugar component [6]. These modified phosphoramidites must be carefully designed to maintain Watson-Crick base pairing capabilities while accommodating the bulky quencher group. The coupling efficiency for internal modifications typically ranges from 95-97%, which is slightly lower than terminal incorporations due to steric hindrance effects [3].
The development of amine-reactive succinimidyl ester derivatives of Black Hole Quencher-10 carboxylic acid represents a pivotal advancement in oligonucleotide labeling technology [5] [7]. These activated esters enable highly efficient conjugation to amino-modified oligonucleotides through the formation of stable amide bonds, which exhibit exceptional stability under physiological conditions [8] [9].
Black Hole Quencher-10 succinimidyl ester derivatives are synthesized by activating the carboxylic acid functionality using N-hydroxysuccinimide in the presence of carbodiimide coupling agents [5] [7]. The resulting activated ester exhibits enhanced electrophilicity, making it highly reactive toward primary aliphatic amines while maintaining selectivity against other nucleophilic groups [10]. This selectivity is crucial for oligonucleotide applications, where the presence of nucleobases with nucleophilic sites could lead to undesired side reactions.
The reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the succinimidyl ester, resulting in the formation of a tetrahedral intermediate [10]. Subsequent elimination of N-hydroxysuccinimide yields the stable amide linkage, with the reaction proceeding efficiently at physiological pH values [8]. The optimal pH range for these conjugation reactions is typically 8.3-8.5, where the amino groups remain non-protonated while minimizing hydrolytic degradation of the activated ester [8] [9].
The coupling efficiency of Black Hole Quencher-10 succinimidyl ester derivatives with amino-modified oligonucleotides typically ranges from 80-95%, depending on reaction conditions and oligonucleotide structure [5] [7]. Factors influencing reaction efficiency include reagent stoichiometry, reaction time, temperature, and the accessibility of the amino group within the oligonucleotide structure [8] [9]. Optimal results are generally achieved using 8-fold molar excess of the succinimidyl ester relative to the amino-modified oligonucleotide, with reaction times of 1-2 hours at room temperature [8] [11].
The stability of Black Hole Quencher-10 succinimidyl ester derivatives in aqueous solution is pH-dependent, with hydrolysis rates increasing significantly at elevated pH values [10]. At pH 7.0 and 0°C, the half-life for hydrolysis is approximately 4-5 hours, while at pH 8.6 and 4°C, this decreases to approximately 10 minutes [10]. This pH sensitivity necessitates careful reaction optimization and the use of appropriate buffer systems to maximize conjugation efficiency while minimizing reagent degradation.
The purification of Black Hole Quencher-10 oligonucleotide conjugates prepared using succinimidyl ester chemistry typically involves reverse-phase high-performance liquid chromatography [11]. The presence of the hydrophobic quencher moiety significantly alters the retention characteristics of the oligonucleotide, enabling efficient separation from unreacted starting materials and hydrolyzed by-products [11]. Alternative purification methods include size-exclusion chromatography and ethanol precipitation, although these approaches may be less effective for complete removal of excess reagents.
The incorporation of azide functionalities into Black Hole Quencher-10 carboxylic acid derivatives has emerged as a powerful strategy for enabling copper-catalyzed azide-alkyne cycloaddition reactions [12] [13] [14]. This bioorthogonal chemistry approach offers exceptional selectivity and efficiency, making it particularly valuable for oligonucleotide labeling applications where precise control over conjugation sites is required [14] [15].
Black Hole Quencher-10 azide derivatives are synthesized through direct modification of the carboxylic acid precursor using azide-containing linkers [12]. The most common approach involves the reaction of Black Hole Quencher-10 carboxylic acid with azido-functional amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [12]. The resulting azide-functionalized quencher retains the characteristic spectroscopic properties of the parent compound while introducing the reactive azide moiety for subsequent click chemistry applications.
The azide functionality exhibits remarkable stability under typical oligonucleotide synthesis conditions, allowing for incorporation during solid-phase synthesis without degradation [13]. This stability is attributed to the resonance stabilization of the azide group and its resistance to nucleophilic attack under the mildly basic conditions employed in phosphoramidite chemistry [14]. The azide group is also compatible with standard oligonucleotide deprotection conditions, including ammonium hydroxide treatment, which is essential for practical applications.
Copper-catalyzed azide-alkyne cycloaddition reactions involving Black Hole Quencher-10 azide derivatives proceed with exceptional efficiency, typically achieving quantitative conversion within 30 minutes to 2 hours [12] [14]. The reaction mechanism involves the formation of a copper-acetylide intermediate, which undergoes cycloaddition with the azide to form a stable triazole linkage [14] [15]. This triazole formation is highly selective and proceeds under mild conditions that are compatible with oligonucleotide structures.
The reaction conditions for click chemistry with Black Hole Quencher-10 azide derivatives typically involve the use of copper(I) catalysts, such as copper(I) iodide or copper(I) bromide, in the presence of reducing agents like sodium ascorbate [13] [14]. Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine are often employed to enhance catalyst stability and reaction efficiency [13]. The reactions are typically performed in aqueous or mixed aqueous-organic solvents at room temperature, making them highly compatible with oligonucleotide substrates.
The efficiency of click chemistry reactions with Black Hole Quencher-10 azide derivatives ranges from 85-95%, depending on the specific reaction conditions and substrate structures [12] [14]. Factors influencing reaction efficiency include catalyst loading, ligand selection, reaction time, and the accessibility of the reactive sites within the oligonucleotide structure [14]. The high efficiency of these reactions, combined with their bioorthogonal nature, makes them particularly attractive for applications requiring precise control over labeling stoichiometry.
Purification of click chemistry products typically involves standard oligonucleotide purification methods, including reverse-phase high-performance liquid chromatography and polyacrylamide gel electrophoresis [13]. The formation of the triazole linkage introduces additional chromophoric properties that can be exploited for monitoring reaction progress and product identification [14]. The stability of the triazole linkage under physiological conditions ensures that the resulting conjugates maintain their integrity during biological applications.
Post-synthetic labeling represents an alternative approach to solid-phase incorporation for preparing Black Hole Quencher-10 oligonucleotide conjugates [16] [3]. This methodology involves the initial synthesis of unmodified or amino-functionalized oligonucleotides followed by subsequent chemical modification with Black Hole Quencher-10 derivatives in solution [3] [11]. While this approach offers greater flexibility in terms of oligonucleotide design and purification strategies, it typically results in lower overall yields compared to solid-phase methods [16] [3].
The fundamental advantage of post-synthetic labeling lies in its ability to utilize standard oligonucleotide synthesis protocols without requiring specialized phosphoramidite derivatives or modified solid supports [3]. This approach is particularly valuable when Black Hole Quencher-10 phosphoramidites are not available or when working with oligonucleotides that contain modifications incompatible with solid-phase quencher incorporation [16]. Additionally, post-synthetic labeling allows for the preparation of conjugates using pre-existing oligonucleotide stocks, which can be advantageous for rapid prototyping or small-scale applications.
The reaction conditions for post-synthetic labeling require careful optimization to achieve maximum conjugation efficiency while minimizing oligonucleotide degradation [8] [11]. The optimal buffer system typically consists of sodium bicarbonate or sodium borate at pH 8.3-8.5, which maintains the amino groups in their non-protonated, reactive form [8] [9]. The use of amine-containing buffers such as tris(hydroxymethyl)aminomethane must be avoided, as these compete with the oligonucleotide amino groups for reaction with the activated ester [8] [9].
The stoichiometry of post-synthetic labeling reactions typically employs 8-10 fold molar excess of Black Hole Quencher-10 succinimidyl ester relative to the amino-modified oligonucleotide [8] [11]. This excess compensates for the competing hydrolysis reaction and ensures efficient conjugation within practical reaction timeframes [8]. The reaction is typically conducted at room temperature for 1-3 hours, with periodic monitoring to assess conversion progress [11].
Purification of post-synthetic labeling products presents unique challenges compared to solid-phase methods [16] [3]. The reaction mixture contains unreacted starting materials, hydrolyzed by-products, and the desired conjugate, all of which must be effectively separated [11]. Reverse-phase high-performance liquid chromatography represents the gold standard for purification, exploiting the hydrophobic nature of the Black Hole Quencher-10 moiety to achieve separation [11]. Alternative purification methods include size-exclusion chromatography, ethanol precipitation, and polyacrylamide gel electrophoresis, although these may be less effective for complete purification [16] [3].
The efficiency of post-synthetic labeling typically ranges from 60-90%, which is lower than solid-phase incorporation methods [16] [3]. This reduced efficiency is attributed to several factors, including competing hydrolysis reactions, accessibility limitations of the amino groups, and the need for excess reagents that may interfere with the reaction [8] [9]. Despite these limitations, post-synthetic labeling remains a valuable approach for applications where solid-phase incorporation is not feasible or when working with specialized oligonucleotide structures.
Quality control and characterization of post-synthetic labeling products require comprehensive analytical approaches [3]. Mass spectrometry represents the primary method for confirming conjugate identity and assessing labeling efficiency [3]. The mass increase corresponding to Black Hole Quencher-10 attachment can be readily detected using electrospray ionization or matrix-assisted laser desorption/ionization techniques [3]. Additionally, ultraviolet-visible spectroscopy can be employed to quantify the degree of labeling by measuring the characteristic absorption of the quencher moiety [1] [17].